(2E)-5-[(4-CHLOROPHENYL)METHYL]-2-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
The compound (2E)-5-[(4-CHLOROPHENYL)METHYL]-2-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a synthetic organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-[(4-CHLOROPHENYL)METHYL]-2-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:
Condensation Reaction: The initial step involves the condensation of 4-chlorobenzaldehyde with 2-hydroxybenzaldehyde in the presence of a suitable base to form the intermediate Schiff base.
Cyclization: The Schiff base is then reacted with thiosemicarbazide under acidic conditions to form the thiazolidinone ring.
Final Product Formation: The final step involves the cyclization of the intermediate with appropriate reagents to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-5-[(4-CHLOROPHENYL)METHYL]-2-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-5-[(4-CHLOROPHENYL)METHYL]-2-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Studies: It is used in various biological assays to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-5-[(4-CHLOROPHENYL)METHYL]-2-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (2E)-5-[(4-METHOXYPHENYL)METHYL]-2-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE
- (2E)-5-[(4-FLUOROPHENYL)METHYL]-2-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (2E)-5-[(4-CHLOROPHENYL)METHYL]-2-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C17H14ClN3O2S |
---|---|
Molecular Weight |
359.8g/mol |
IUPAC Name |
(2E)-5-[(4-chlorophenyl)methyl]-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H14ClN3O2S/c18-13-7-5-11(6-8-13)9-15-16(23)20-17(24-15)21-19-10-12-3-1-2-4-14(12)22/h1-8,10,15,22H,9H2,(H,20,21,23)/b19-10+ |
InChI Key |
HJKSPHXMCLTADY-VXLYETTFSA-N |
SMILES |
C1=CC=C(C(=C1)C=NN=C2NC(=O)C(S2)CC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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